Sodium 2-amino-4-chloro-5-methylbenzenesulfonate
Description
Synthesis Analysis
The synthesis of sodium 2-amino-4-chloro-5-methylbenzenesulfonate involves several steps, including nitration, sulfonation, and amination reactions. An improvement in the nitration process of its synthesis has been reported, which optimizes reaction conditions and improves yield significantly from 65.7% to 91% by adjusting the mass and molar ratios of reagents and controlling the reaction temperature and time (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of sodium 2-amino-4-chloro-5-methylbenzenesulfonate and related compounds has been elucidated through crystallographic studies. For example, the crystal structure of polymeric anhydrous sodium 2-aminobenzenesulfonate reveals a two-dimensional polymer structure based on a distorted octahedral six-coordinate NaO5N repeating unit, which includes hydrogen bonds stabilizing the core structure (Smith et al., 2004).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its reactive amino and sulfonate groups. For instance, its reactions with sodium 2, 4, 6-trinitrobenzenesulfonate (TNBS·Na) in the presence of sodium sulfite have been studied, showing a good linear relationship between absorbance and the concentrations of amino compounds, which underlines its reactivity and potential for further derivatization (Yamashina & Hirata, 1987).
Scientific Research Applications
1. Utility in Visualization Techniques
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate has been utilized in the field of medical imaging and visualization. For instance, the use of Sodium Fluorescein, a related compound, has been documented for enhancing visualization during intraoperative cystoscopy. This application is particularly significant in the context of a shortage of indigotindisulfonate sodium, where Sodium Fluorescein serves as an alternative for visualizing ureteral jets, a crucial aspect of pelvic surgery. The use of this compound has demonstrated effective visualization, although with some noted side effects like transient yellowing of the sclera and palms (Doyle et al., 2015).
2. Role in Taste Perception Studies
Interestingly, compounds related to Sodium 2-amino-4-chloro-5-methylbenzenesulfonate have been investigated in studies related to taste perception. The diuretic Amiloride, a potent inhibitor of sodium transport, was studied for its effects on the taste intensity of sodium and lithium salts, as well as various sweeteners. This research has implications for understanding the mechanisms behind taste perception and the potential therapeutic applications for taste-related disorders (Schiffman, Lockhead, & Maes, 1983).
3. Therapeutic Applications and Drug Development
In the realm of therapeutic applications, Sodium Benzoate, a compound in the same family, has been explored as an add-on treatment for schizophrenia and potentially for Alzheimer's disease. This research highlights the compound's potential in enhancing N-methyl-d-aspartate receptor-mediated neurotransmission, offering a novel approach in treating these complex conditions (Lane et al., 2013).
properties
IUPAC Name |
sodium;2-amino-4-chloro-5-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S.Na/c1-4-2-7(13(10,11)12)6(9)3-5(4)8;/h2-3H,9H2,1H3,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGBVSYNVXBEI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884322 | |
Record name | Benzenesulfonic acid, 2-amino-4-chloro-5-methyl-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate | |
CAS RN |
6627-59-4 | |
Record name | Benzenesulfonic acid, 2-amino-4-chloro-5-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2-amino-4-chloro-5-methyl-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-amino-6-chlorotoluene-3-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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